![molecular formula C16H18N2O5 B2710779 4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid CAS No. 1050046-81-5](/img/structure/B2710779.png)
4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with methoxy and carbamoylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzoic acid core: The benzoic acid core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxide ion displaces a leaving group (e.g., a halide) on the benzene ring.
Attachment of the carbamoylmethoxy group: This step involves the reaction of the benzoic acid derivative with a suitable carbamoylating agent, such as an isocyanate, under basic conditions to form the carbamoylmethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Substitution: Products depend on the nucleophile used, such as halides or amines.
Scientific Research Applications
4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to the active site of an enzyme, altering its conformation, and affecting its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both a cyano group and a carbamoylmethoxy group can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-16(9-17,11-4-5-11)18-14(19)8-23-12-6-3-10(15(20)21)7-13(12)22-2/h3,6-7,11H,4-5,8H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLYHKDHHQBBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
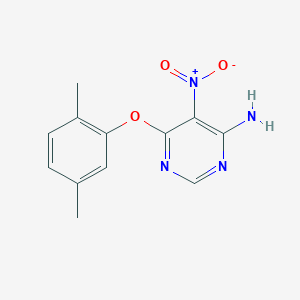
![N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2710699.png)
![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2710700.png)
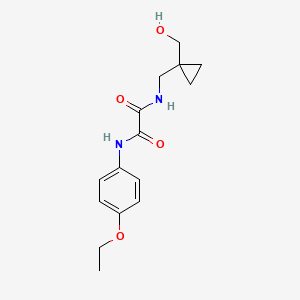
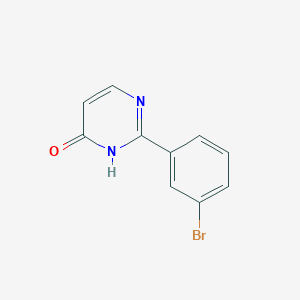
![Tert-butyl (3aS,6aR)-2-(6-chloropyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2710703.png)
![tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B2710704.png)
![ETHYL 2-(2-PHENOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2710706.png)
![4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2710708.png)
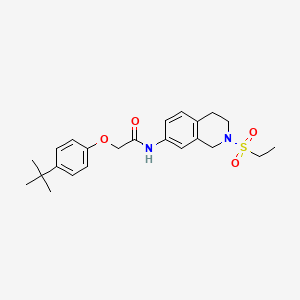
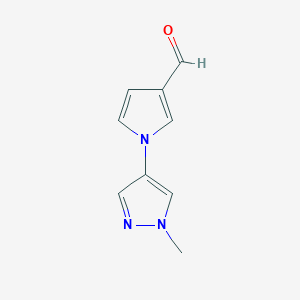
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methoxybenzene-1-sulfonamide](/img/structure/B2710715.png)

![3-(2,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2710719.png)
